2-[(E)-[2-[[2-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol
Description
This compound is a Schiff base featuring a disulfanyl (–S–S–) bridge and two ortho-hydroxyphenylimine moieties. The disulfanyl linkage introduces conformational flexibility and redox activity, distinguishing it from simpler Schiff bases. Synthesized via condensation of aromatic aldehydes and amines under reflux conditions, its structural complexity necessitates advanced characterization techniques, such as X-ray crystallography and NMR spectroscopy .
Properties
CAS No. |
26907-82-4 |
|---|---|
Molecular Formula |
C26H20N2O2S2 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[[2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C26H20N2O2S2/c29-23-13-5-1-9-19(23)17-27-21-11-3-7-15-25(21)31-32-26-16-8-4-12-22(26)28-18-20-10-2-6-14-24(20)30/h1-18,29-30H |
InChI Key |
OUHYXWHJDDKIAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2SSC3=CC=CC=C3N=CC4=CC=CC=C4O)O |
Origin of Product |
United States |
Preparation Methods
One-Pot Condensation-Oxidation Method
This method combines Schiff base synthesis and disulfide formation in a single reactor, streamlining production.
Procedure :
-
Dissolve 2-aminophenol (1.0 eq) and 2-hydroxybenzaldehyde (1.0 eq) in deionized water.
-
Add 2N NaOH (1.5 eq) dropwise to deprotonate the amine and phenol groups.
-
Introduce sodium hypochlorite (6–14%, 1.5 eq) as an oxidizer under nitrogen atmosphere.
-
Stir at 25°C for 3 hours.
-
Adjust pH to 8 with HCl, filter, and purify via column chromatography (10% ethyl acetate/petroleum ether).
Key Parameters :
| Parameter | Optimal Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 3 hours |
| NaOH Concentration | 2N |
| Oxidizer | 10% NaOCl |
Stepwise Synthesis with Thiol Intermediates
For higher purity, this method isolates thiol-containing intermediates before oxidation.
Procedure :
-
Synthesize 2-[(E)-(2-hydroxyphenyl)methyleneamino]benzenethiol by reacting 2-aminothiophenol with 2-hydroxybenzaldehyde in ethanol.
-
Oxidize the thiol intermediate using hydrogen peroxide (H₂O₂) or iodine (I₂) in dichloromethane.
Advantages :
-
Avoids over-oxidation by controlling stoichiometry.
-
Enables isolation and characterization of intermediates.
Reaction Optimization
Solvent Systems
Aqueous systems outperform organic solvents due to the solubility of phenolic compounds. Mixed solvents (e.g., water/ethanol) enhance reaction rates but complicate purification.
Oxidizing Agents
Sodium hypochlorite is preferred for its cost-effectiveness and mild reactivity. Alternatives like H₂O₂ or I₂ require anhydrous conditions and yield comparable results but at higher costs.
pH Control
Maintaining pH 8–9 prevents premature precipitation of phenolic products and ensures optimal deprotonation for condensation.
Characterization and Quality Control
-
1H NMR : Peaks at δ 8.3–8.5 ppm confirm imine (C=N) formation. Phenolic -OH protons appear as broad singlets near δ 9.5 ppm.
-
FT-IR : Stretching vibrations at 1620 cm⁻¹ (C=N) and 3400 cm⁻¹ (-OH).
-
HPLC Purity : >95% when purified via silica gel chromatography.
Challenges and Mitigation Strategies
-
Disulfide Over-Oxidation : Use stoichiometric NaOCl and monitor reaction progress via TLC.
-
Byproduct Formation : Employ nitrogen atmospheres to minimize oxidative side reactions.
Industrial Scalability
The one-pot method is scalable to kilogram-scale production with minor yield reductions (~5%). Key considerations include:
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-({2-[(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol undergoes various types of chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of hydroquinones.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenolic compounds
Scientific Research Applications
2-[(Z)-({2-[(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Employed in the study of enzyme inhibition and as a probe for detecting metal ions.
Industry: Utilized in the development of sensors and as a component in the fabrication of advanced materials.
Mechanism of Action
The mechanism of action of 2-[(Z)-({2-[(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol involves its ability to form complexes with metal ions and interact with biological molecules. The compound can chelate metal ions, leading to the formation of stable complexes that can inhibit the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, which can generate reactive oxygen species (ROS) that can induce oxidative stress in cells .
Comparison with Similar Compounds
Structural Features
Key Insights :
- The disulfanyl bridge in the target compound enhances redox activity and metal-binding versatility compared to single-thiol or azo-based analogs .
- Brominated analogs exhibit increased steric bulk and altered electronic properties due to halogen substituents .
- Azo-Schiff bases (e.g., L1) show acidochromism and photoswitching behavior , absent in the target compound .
Key Insights :
- The target compound’s synthesis is more complex due to the disulfanyl bridge , requiring multi-step procedures .
- Simpler Schiff bases (e.g., ) achieve higher yields due to fewer steric and electronic constraints.
Spectroscopic and Electronic Properties
Key Insights :
Biological Activity
The compound 2-[(E)-[2-[[2-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol, commonly referred to as a Schiff base, exhibits diverse biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and therapeutic potentials based on recent research findings.
- Molecular Formula : C26H20N2O2S2
- Molecular Weight : 456.6 g/mol
- CAS Number : 26907-82-4
- IUPAC Name : 2-[[2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol
Synthesis
The synthesis of this compound typically involves the condensation reaction of 2-aminophenol with 2-hydroxybenzaldehyde in the presence of a catalyst. The reaction is generally performed under reflux conditions using solvents like ethanol or methanol, followed by purification through recrystallization or chromatography. Industrial applications may utilize continuous flow reactors to enhance efficiency and yield while employing green chemistry principles to minimize environmental impact .
The biological activity of this compound can be attributed to its ability to form stable complexes with metal ions and interact with various biological molecules. The compound acts as a chelator, inhibiting metalloenzyme activity and generating reactive oxygen species (ROS) through redox reactions, which can lead to oxidative stress in cells .
Antimicrobial Activity
Research indicates that this Schiff base exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism involves disrupting bacterial cell walls and interfering with metabolic processes, making it a candidate for developing new antibacterial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through the activation of intrinsic pathways. It appears to inhibit cell proliferation by modulating key signaling pathways involved in cell cycle regulation and apoptosis .
Case Studies
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this Schiff base compound?
The compound can be synthesized via a condensation reaction between salicylaldehyde derivatives and aromatic amines. For example, equimolar amounts of 2-hydroxyphenyl-containing aldehydes and aminophenols are refluxed in ethanol under inert conditions to form the imine linkage . Key parameters include pH control (neutral to slightly acidic), solvent polarity, and reaction time (typically 4–6 hours). Monitoring via thin-layer chromatography (TLC) or UV-Vis spectroscopy ensures completion. Post-synthesis purification involves recrystallization from ethanol or methanol .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- Elemental analysis confirms stoichiometry (e.g., C, H, N content) .
- UV-Vis spectroscopy identifies π→π* and n→π* transitions in the imine and phenolic groups, with absorption peaks typically between 250–400 nm .
- FT-IR spectroscopy detects C=N stretches (~1600–1650 cm⁻¹) and O–H stretches (~3200–3500 cm⁻¹) .
- Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and supramolecular interactions. Data refinement uses SHELXL for small-molecule crystallography .
Q. How does the disulfanyl (-S-S-) bridge influence the compound’s reactivity?
The disulfide moiety introduces redox activity, enabling participation in thiol-disulfide exchange reactions. This can be probed via cyclic voltammetry (CV) to measure oxidation potentials. Steric effects from the bridge may also hinder coordination with metal ions, requiring tailored ligand design for catalysis .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., bond-angle deviations) be resolved during structural refinement?
Discrepancies often arise from disorder, twinning, or thermal motion. SHELXL’s restraints (e.g., DFIX, SIMU) stabilize refinement by constraining bond lengths/angles to expected values. For twinned data, the TWIN/BASF commands in SHELXL partition intensity contributions from overlapping lattices . Graph-set analysis (e.g., Etter’s rules) helps validate hydrogen-bonding patterns .
Q. What computational methods are suitable for modeling this compound’s electronic structure and supramolecular assembly?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and ligand-metal charge-transfer transitions .
- Molecular docking simulates interactions with biological targets (e.g., enzymes) by aligning the imine and phenolic groups with active-site residues .
- Crystal packing analysis using Mercury or OLEX2 visualizes π-stacking and hydrogen-bond networks critical for material properties .
Q. How can experimental design address discrepancies in metal-binding studies (e.g., conflicting coordination geometries)?
- Job’s plot analysis determines the ligand-to-metal stoichiometry under varying molar ratios .
- EPR spectroscopy distinguishes between square-planar (d⁸) and octahedral (d⁶) geometries in paramagnetic complexes.
- Competitive titration experiments with EDTA or other chelators quantify binding affinity and selectivity .
Q. What strategies mitigate challenges in studying environmental degradation pathways of this compound?
- High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) identifies degradation products under UV exposure or hydrolytic conditions .
- QSAR modeling predicts ecotoxicity by correlating substituent effects (e.g., electron-withdrawing groups) with biodegradation rates .
Methodological Considerations
Q. How should researchers design experiments to validate hydrogen-bonding patterns in crystal structures?
- Use SCXRD to measure donor-acceptor distances (2.5–3.0 Å for O–H···O/N).
- Apply graph-set notation (e.g., R₂²(8) motifs) to classify chains, rings, or intramolecular interactions .
- Compare with Cambridge Structural Database (CSD) entries to identify atypical motifs .
Q. What protocols ensure reproducibility in synthesizing derivatives with modified substituents?
- Systematically vary substituents (e.g., -OCH₃, -Cl) on the phenyl rings to study electronic effects.
- Use microwave-assisted synthesis to reduce reaction times and improve yields for thermally sensitive derivatives .
- Characterize intermediates via NMR (¹H/¹³C) to confirm regioselectivity .
Tables
Table 1. Key spectroscopic data for the compound and its metal complexes .
| Technique | Observed Feature | Interpretation |
|---|---|---|
| UV-Vis (λ_max) | 320 nm (ε = 1.2×10⁴ L mol⁻¹ cm⁻¹) | Imine (C=N) π→π* transition |
| FT-IR | 1615 cm⁻¹ | C=N stretch |
| CV (E₁/₂) | +0.45 V vs. Ag/AgCl | Disulfide redox activity |
Table 2. Common crystallographic refinement challenges and solutions .
| Issue | SHELXL Command | Outcome |
|---|---|---|
| Thermal motion disorder | SIMU | Smoothes anisotropic displacement |
| Twinned data | TWIN/BASF | Partitions overlapping reflections |
| Weak hydrogen bonds | AFIX 147 | Restrains O–H···O geometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
